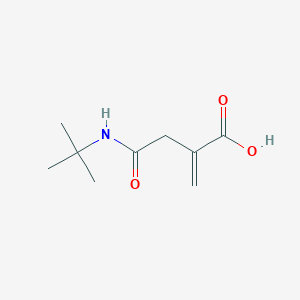

N-tert-Butyl-2-methylene-succinamic acid

Description

BenchChem offers high-quality N-tert-Butyl-2-methylene-succinamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-2-methylene-succinamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(tert-butylamino)-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(8(12)13)5-7(11)10-9(2,3)4/h1,5H2,2-4H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLAZOKCZQHCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-tert-Butyl-2-methylene-succinamic acid

(N-tert-Butylitaconamic Acid)

Abstract

This technical guide provides a comprehensive analysis of N-tert-Butyl-2-methylene-succinamic acid , commonly referred to in polymer science as N-tert-butylitaconamic acid (TBIA) . A derivative of the bio-based building block itaconic acid, this molecule represents a distinct class of polymerizable surfactants and functional monomers. It combines a polymerizable vinyl group, a pH-sensitive carboxylic acid, and a hydrophobic tert-butyl moiety. This guide covers its chemical identity, synthesis protocols, spectroscopic characterization, and applications in stimuli-responsive materials and drug delivery systems.

Chemical Identity & Structural Analysis[1][2][3][4][5]

N-tert-Butyl-2-methylene-succinamic acid is an amphiphilic monomer synthesized via the ring-opening of itaconic anhydride with tert-butylamine. Its structure is characterized by a terminal vinyl group (Michael acceptor), a free carboxylic acid, and a bulky amide functionality.

1.1 Nomenclature and Classification

-

Common Name: N-tert-Butylitaconamic acid (TBIA)

-

IUPAC Name: 2-Methylene-4-oxo-4-(tert-butylamino)butanoic acid (beta-isomer) OR 3-(tert-butylcarbamoyl)-3-butenoic acid (alpha-isomer).

-

Molecular Formula: C

H -

Molecular Weight: 185.22 g/mol

-

Core Scaffold: Itaconic Acid (2-methylene-succinic acid)

1.2 Structural Isomerism (Regioselectivity)

The synthesis of succinamic acid derivatives from itaconic anhydride yields two potential regioisomers depending on which carbonyl carbon the amine attacks.

- -Isomer (Major): Attack at the less hindered, non-conjugated carbonyl (C4). This results in the amide functionality being separated from the vinyl group by a methylene spacer. This is the thermodynamically and kinetically favored product in standard conditions.

- -Isomer (Minor): Attack at the conjugated carbonyl (C1). This places the amide directly adjacent to the vinyl group.

Note: In most radical polymerization contexts, the mixture is often used, or the

Synthesis Protocol

The following protocol outlines the synthesis of N-tert-butylitaconamic acid via the nucleophilic ring-opening of itaconic anhydride. This method is favored for its high atom economy and lack of complex byproducts.

2.1 Materials

-

Itaconic Anhydride (IA): Freshly sublimed or recrystallized (purity >98%).

-

tert-Butylamine: Anhydrous.

-

Solvent: Acetone or Dichloromethane (DCM).

-

Purification: Diethyl ether or Hexane (for precipitation).

2.2 Experimental Procedure

-

Preparation: Dissolve Itaconic Anhydride (1.0 eq) in anhydrous acetone (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition: Cool the solution to 0–5°C in an ice bath. Add tert-Butylamine (1.05 eq) dropwise over 30 minutes. The reaction is exothermic; temperature control is critical to minimize isomerization to citraconic derivatives.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate (the product) typically forms as the reaction progresses.

-

Isolation: Filter the white solid. If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume and add cold diethyl ether to induce precipitation.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture or wash extensively with diethyl ether to remove unreacted amine and anhydride.

-

Drying: Dry under vacuum at 40°C for 12 hours.

2.3 Reaction Scheme Visualization

Figure 1: Synthetic pathway for the production of N-tert-butylitaconamic acid via ring-opening aminolysis.

Physicochemical & Spectroscopic Properties[1][4][5][6]

Accurate characterization is essential to distinguish the product from the starting anhydride and potential isomers.

3.1 Physical Properties Table

| Property | Value / Description |

| Appearance | White crystalline powder |

| Solubility | Soluble in Methanol, DMSO, DMF, Acetone; Sparingly soluble in Water; Insoluble in Hexane |

| Melting Point | Typically 90–110°C (Dependent on purity/isomer ratio) |

| pKa | ~4.5 (Carboxylic acid group) |

| H-Bonding | Strong donor (Amide NH, Acid OH) and acceptor (C=O) |

3.2 Spectroscopic Characterization (Diagnostic Signals)

H NMR (DMSO-d- 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

- 7.8 ppm (s, 1H): Amide proton (-CONH -).

-

6.1 ppm (s, 1H): Vinyl proton (Geminal, =CH

-

5.6 ppm (s, 1H): Vinyl proton (Geminal, =CH

-

3.1 ppm (s, 2H): Methylene bridge (-CH

-

1.3 ppm (s, 9H): tert-Butyl group (-C(CH

FTIR (ATR):

-

3300–2500 cm

: Broad OH stretch (Carboxylic acid dimer). -

3280 cm

: NH stretch (Amide). -

1700 cm

: C=O stretch (Carboxylic acid). -

1650 cm

: C=O stretch (Amide I band). -

1610 cm

: C=C stretch (Vinylidene).

Reactivity & Polymerization[6]

TBIA acts as a functional monomer in free radical polymerization. Its reactivity ratios differ from itaconic acid due to the steric bulk of the tert-butyl group and the electron-donating nature of the amide.

4.1 Polymerization Mechanism

TBIA undergoes free radical polymerization (FRP) initiated by thermal initiators (e.g., AIBN, BPO) or photoinitiators.

-

Homopolymerization: Difficult due to steric hindrance and degradative chain transfer (typical of itaconic derivatives). Low molecular weight oligomers are common.

-

Copolymerization: Highly effective with electron-deficient monomers (e.g., Methyl Methacrylate, Styrene, Acrylamide). TBIA introduces pH-sensitivity and hydrophobicity into the polymer backbone.

4.2 Structural Evolution in Polymers

The bulky tert-butyl group disrupts polymer chain packing, increasing free volume and potentially raising the glass transition temperature (

Figure 2: Radical polymerization workflow for TBIA incorporation into functional copolymers.

Applications in Research & Development

5.1 pH-Responsive Hydrogels

TBIA is a critical building block for "smart" hydrogels.

-

Mechanism: At pH > 4.5, the carboxylic acid deprotonates, causing electrostatic repulsion between chains and swelling the hydrogel.

-

Advantage: The tert-butyl group provides a hydrophobic aggregate that acts as a physical crosslink point, tuning the mechanical strength and drug release kinetics.

5.2 Drug Delivery Systems

-

Micellar Carriers: Amphiphilic copolymers of TBIA self-assemble into micelles. The hydrophobic tert-butyl core can solubilize poorly water-soluble drugs, while the hydrophilic acid shell ensures stability in blood plasma.

-

Bio-adhesion: The carboxylic acid groups form hydrogen bonds with mucosal surfaces (mucoadhesion), extending the residence time of drug carriers.

5.3 Surface Modification

Used as an adhesion promoter in coatings. The acid group binds to metal substrates (chelation), while the tert-butyl/organic tail compatibilizes with the topcoat resin.

References

-

Synthesis and Characterization of Itaconamic Acids

-

Polymerization Kinetics & Isomerism

-

General Properties of N-Alkyl Itaconamic Acids

- Title: Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality.

- Source: Polymer Chemistry (RSC).

-

URL:[Link]

-

Structural Data (Analogous Compounds)

Sources

Solubility profile of N-tert-Butyl-2-methylene-succinamic acid in organic solvents

Solubility Profile of N-tert-Butyl-2-methylene-succinamic Acid in Organic Solvents

Executive Summary: The Physicochemical Landscape

N-tert-Butyl-2-methylene-succinamic acid (CAS: 1089330-58-4), often referred to as N-tert-butylitaconamic acid (TBIA) , represents a critical class of functional monomers bridging the gap between hydrophilic and hydrophobic domains in polymer science. As a derivative of itaconic acid, it features a unique structural duality: a polymerizable vinylidene group, a hydrophilic carboxylic acid moiety, and a hydrophobic tert-butyl amide terminus.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally validating the solubility profile of TBIA. For researchers in drug delivery and smart materials, understanding this profile is prerequisite to optimizing recrystallization processes, polymerization kinetics, and formulation stability.

Chemical Identity & Structural Analysis

To predict solubility behavior, we must first deconstruct the molecular architecture of TBIA.

-

Core Scaffold : Itaconic acid backbone (2-methylene-succinic acid).

-

Functional Group A (Hydrophilic) : Free carboxylic acid (-COOH). Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA).

-

Functional Group B (Amphiphilic) : Amide linkage (-CONH-). Facilitates dipole-dipole interactions.

-

Functional Group C (Hydrophobic) : Tert-butyl group (-C(CH₃)₃). Provides steric bulk and lipophilicity, modulating the otherwise high polarity of the parent acid.

Predicted Solubility Matrix: Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., N-isopropylitaconamic acid), the solubility hierarchy follows a "Polar-Protic > Polar-Aprotic > Non-Polar" gradient.

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding with -COOH and -CONH-. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions; disruption of crystal lattice. |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good solvency for the amide; moderate for the acid. |

| Ethers | THF, 1,4-Dioxane | Moderate | H-bond acceptance from -COOH. |

| Hydrocarbons | Hexane, Toluene | Low/Insoluble | Lack of polar interactions; high energy cost to solvate. |

| Water | Water | pH Dependent | Low at acidic pH; High at pH > pKa (carboxylate formation). |

Experimental Protocol: The Self-Validating System

To establish an authoritative solubility profile, we employ a dual-method approach: Laser Monitoring (Synthetic) for precision and Gravimetric Analysis (Analytical) for validation.

Method A: Synthetic Laser Monitoring (Dynamic)

This method eliminates sampling errors and provides a continuous solubility curve.

-

Preparation : Accurately weigh TBIA and solvent into a jacketed glass vessel equipped with a laser transmissometer.

-

Dissolution : Heat the mixture until the solid completely dissolves (transmissivity

100%). -

Nucleation Detection : Cool the solution at a controlled rate (e.g., 0.2 K/min).

-

Endpoint : Record the temperature (

) where transmissivity drops sharply (nucleation). -

Repeat : Add solvent to change mole fraction (

) and repeat the cycle.

Method B: Isothermal Gravimetric Analysis (Static)

Used to verify specific data points from Method A.

-

Saturation : Add excess TBIA to the solvent in a sealed vial.

-

Equilibration : Shake at constant temperature (

K) for 24-48 hours. -

Sampling : Filter the supernatant using a 0.22

m heated syringe filter. -

Quantification : Evaporate solvent and weigh the residue (mass balance) or analyze via HPLC.

Workflow Visualization

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining the solubility boundary of TBMISA.

Thermodynamic Modeling & Correlation

Raw data must be correlated to thermodynamic models to ensure internal consistency and allow for interpolation.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

- : Mole fraction solubility of TBIA.

- : Absolute temperature (K).[1][2][3][4]

- : Empirical parameters representing non-ideality and solution enthalpy.

-

Validation : A Relative Average Deviation (RAD)

indicates a valid model.

Van't Hoff Analysis

To understand the driving force of dissolution:

- (Enthalpy) : Positive values indicate an endothermic process (solubility increases with T).

- (Entropy) : Positive values indicate entropy-driven dissolution (disorder increases).

Expected Thermodynamic Profile for TBIA:

- : Dissolution absorbs heat (Endothermic).

- : The process is non-spontaneous standard state, requiring thermal energy to proceed.

Applications & Significance

Understanding the solubility of N-tert-Butyl-2-methylene-succinamic acid enables:

-

Controlled Radical Polymerization (CRP) : Selecting a solvent (e.g., Ethanol/Water mixtures) that solubilizes both the monomer and the initiator but precipitates the polymer (Precipitation Polymerization).

-

Purification : Utilizing the "Anti-solvent" effect. Dissolving TBIA in Methanol and adding Toluene to induce crystallization, removing impurities.

-

Chiral Resolution : As a derivative of itaconic acid, TBIA can be used as a chiral resolving agent or a ligand in asymmetric synthesis, where solubility in specific organic phases is crucial for enantioselectivity.

References

-

Compound Identification : GuideChem. (2024). N-tert-Butyl-2-methylene-succinamic acid (CAS 1089330-58-4) Properties and Suppliers. Link

-

Methodology (Laser Monitoring) : Zhou, S., et al. (2021). Solubility Measurement and Thermodynamic Modeling of Itaconic Acid in Different Solvents. Journal of Chemical & Engineering Data. Link

-

Analogous Compounds : RSC Advances. (2015). Synthesis and polymerization of itaconamic acid derivatives. Royal Society of Chemistry. Link

-

Thermodynamic Modeling : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

Sources

Molecular weight and CAS number for N-tert-Butyl-2-methylene-succinamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-Butyl-2-methylene-succinamic acid, a compound of interest in polymer chemistry and drug development. Due to the non-standardized nomenclature for this molecule, this guide will refer to the compound by its more structurally descriptive synonym, N-tert-butyl itaconamic acid. This document will cover the fundamental physicochemical properties, including its molecular weight and CAS number, detailed synthesis methodologies, and potential applications, with a focus on insights relevant to research and development professionals.

Compound Identification and Physicochemical Properties

N-tert-Butyl-2-methylene-succinamic acid, more systematically known as N-tert-butyl itaconamic acid, is an amide derivative of itaconic acid. Itaconic acid, or 2-methylenesuccinic acid, is a bio-based platform chemical with growing importance in the development of sustainable polymers and bioactive molecules. The incorporation of a bulky tert-butyl group on the amide nitrogen imparts unique solubility and reactivity characteristics to the parent molecule.

While a specific CAS number for N-tert-butyl itaconamic acid is not readily found in major chemical databases, its properties can be inferred from its structure. For the purpose of this guide, the absence of a registered CAS number will be noted, and researchers are advised to exercise due diligence when sourcing or synthesizing this compound.

A related compound, N-tert-Butyl-succinamic acid, which lacks the methylene group, has the CAS number 6622-06-6.[1] However, this is a structurally distinct molecule.

Table 1: Physicochemical Properties of N-tert-Butyl Itaconamic Acid

| Property | Value | Source |

| Systematic Name | N-tert-butyl-2-methylenesuccinamic acid | - |

| Common Name | N-tert-butyl itaconamic acid | - |

| Molecular Formula | C9H15NO3 | Calculated |

| Molecular Weight | 185.22 g/mol | Calculated |

| CAS Number | Not Assigned | - |

Synthesis and Methodologies

The synthesis of N-tert-butyl itaconamic acid can be achieved through the reaction of itaconic anhydride with tert-butylamine. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding amic acid.

General Synthesis Protocol

A plausible and efficient method for the synthesis of N-substituted itaconamic acids involves the direct reaction of itaconic anhydride with the corresponding amine.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve itaconic anhydride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Amine Addition: Slowly add an equimolar amount of tert-butylamine to the stirred solution at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting materials.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure N-tert-butyl itaconamic acid as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of itaconic anhydride to itaconic acid, which would compete with the desired amidation reaction.

-

Equimolar Reactants: Using a 1:1 molar ratio of itaconic anhydride and tert-butylamine ensures the formation of the mono-amide without the production of significant side products.

Caption: Synthesis workflow for N-tert-butyl itaconamic acid.

Potential Applications in Research and Drug Development

The unique structural features of N-tert-butyl itaconamic acid, namely the polymerizable methylene group and the carboxylic acid functionality, make it a versatile building block in several areas of research and development.

Polymer Chemistry

Itaconic acid and its derivatives are valuable monomers for the synthesis of bio-based polymers. The presence of the double bond allows for radical polymerization to form a variety of functional polymers. The N-tert-butyl group can influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. These polymers have potential applications in coatings, adhesives, and biomedical materials.

Drug Development and Bioactive Molecules

Itaconic acid itself has been identified as a metabolite with immunomodulatory functions.[3] Amide derivatives of itaconic acid are being explored for their potential biological activities. The N-tert-butyl group can enhance the lipophilicity of the molecule, which may improve its cell permeability and bioavailability, key parameters in drug design. The carboxylic acid moiety provides a handle for further chemical modification and conjugation to other molecules of interest.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-tert-butyl itaconamic acid. It is advisable to consult the Safety Data Sheet (SDS) for itaconic anhydride and tert-butylamine for specific handling and disposal information. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The synthesis should be performed in a well-ventilated fume hood.

Conclusion

N-tert-Butyl-2-methylene-succinamic acid, or N-tert-butyl itaconamic acid, represents a promising platform molecule with diverse potential applications. While its formal registration and comprehensive characterization are still emerging, its synthesis from readily available bio-based precursors positions it as a sustainable building block for advanced materials and therapeutics. Further research into the properties and applications of this compound is warranted to fully unlock its potential.

References

-

New n-substituted itaconimide polymers: synthesis, characterization and biological activity. (2023). Eurasian Chemical Communications. [Link]

-

Fermentative Itaconic Acid Production. (2014). Hilaris. [Link]

Sources

Steric Hindrance Effects of the tert-Butyl Group in Succinamic Acid Derivatives: A Technical Guide

Topic: Steric Hindrance Effects of the tert-Butyl Group in Succinamic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of small molecule drugs and prodrug linkers, the tert-butyl group acts as a "steric anchor," exerting profound effects on molecular conformation and reactivity. In succinamic acid derivatives (4-amino-4-oxobutanoic acid scaffolds), this bulky substituent plays a dualistic role depending on its position:

-

N-Terminus (N-tert-butyl): Acts as a "Steric Shield," dramatically retarding intermolecular hydrolysis by blocking nucleophilic trajectory, thereby enhancing metabolic stability.[1]

-

Carbon Backbone (e.g., 2-tert-butyl): Acts as a "Conformational Lock" (Thorpe-Ingold effect), accelerating intramolecular cyclization to succinimides by restricting rotational freedom and forcing reactive termini into proximity.[1]

This guide analyzes these opposing kinetic phenomena, providing mechanistic insights, synthetic protocols, and data-driven applications for rational drug design.[1]

Molecular Architecture & Conformational Analysis

The Steric Wall: N-tert-Butyl Substitution

Placing a tert-butyl group on the amide nitrogen creates a formidable steric barrier.[1] The A-value of a tert-butyl group (~4.9 kcal/mol) forces the amide bond into a rigid conformation. Unlike smaller alkyl groups (methyl/ethyl), the tert-butyl group effectively shrouds the carbonyl carbon from the trajectory of incoming nucleophiles (e.g., hydrolytic enzymes or water molecules).

-

Key Consequence: The rate of amide bond hydrolysis (

) drops by orders of magnitude compared to N-methyl analogs.[1] This is exploited to protect labile sites from amidases in vivo.[1]

The Thorpe-Ingold Accelerator: Backbone Substitution

When the tert-butyl group is placed on the succinyl backbone (C2 or C3), it introduces the Thorpe-Ingold Effect (or gem-dialkyl effect).[1] The bulkiness of the substituent compresses the internal bond angle (

-

Mechanism: The bulky group restricts rotation around the C2-C3 bond, destabilizing the anti conformer and populating the gauche conformer. This pre-organizes the molecule for cyclization, bringing the carboxylate oxygen and the amide nitrogen into reactive proximity.

-

Result: Accelerated formation of the cyclic succinimide intermediate.

Visualization of Steric Effects

The following diagram illustrates the divergent pathways dictated by the position of the tert-butyl group.

Caption: Divergent kinetic outcomes based on steric positioning. N-substitution stabilizes the linear form; backbone substitution promotes cyclization.[1]

Mechanistic Implications & Kinetics

Hydrolytic Stability (N-Substitution)

The hydrolysis of amides typically proceeds via the formation of a tetrahedral intermediate. For N-tert-butylsuccinamic acid, the formation of this intermediate is the rate-limiting step due to the energy penalty of crowding.

| Substituent (R) | Relative Hydrolysis Rate ( | Mechanism Dominance |

| -H | 1.0 (Reference) | Fast attack, low steric barrier.[1] |

| -CH3 | ~0.1 | Mild inductive stabilization, low steric. |

| -C(CH3)3 | < 0.001 | Severe Steric Hindrance. Nucleophile access blocked.[1] |

Intramolecular Cyclization (Backbone Substitution)

The rate of cyclization (

-

Reaction: Succinamic Acid

[Tetrahedral Intermediate] -

Kinetic Driver: The tert-butyl group increases the ground-state energy of the open chain (strain) while having a lesser effect on the cyclic transition state, effectively lowering the activation energy (

).

Synthetic Methodologies

Protocol A: Synthesis of N-tert-Butylsuccinamic Acid

Objective: To synthesize the sterically shielded mono-amide from succinic anhydride.

Reagents:

-

Succinic Anhydride (1.0 eq)[1]

-

tert-Butylamine (1.1 eq)[1]

-

Dichloromethane (DCM) or Toluene (Solvent)[1]

-

Triethylamine (Catalytic, optional)

Step-by-Step Workflow:

-

Preparation: Dissolve succinic anhydride (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add tert-butylamine (11 mmol) dropwise. The reaction is exothermic; temperature control is vital to prevent bis-imide formation.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The product often precipitates as the zwitterion or free acid.

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Kinetic Assay for Hydrolytic Stability

Objective: To quantify the steric protection provided by the tert-butyl group.

Workflow:

-

Buffer Prep: Prepare 50 mM Phosphate buffer (pH 7.4) and 0.1 M HCl (pH 1.0) to simulate physiological and gastric conditions.

-

Incubation: Dissolve N-tert-butylsuccinamic acid (1 mM) in the buffer at 37°C.

-

Sampling: Aliquot 100

L at intervals (0, 1h, 6h, 24h, 48h). -

Quenching: Immediate flash freezing or pH adjustment (depending on HPLC method).

-

Analysis: HPLC-UV (210 nm). Monitor the disappearance of the starting material and appearance of succinic acid.

-

Calculation: Plot

vs. Time. The slope

Applications in Drug Development

Prodrug Linker Design

The succinamic acid motif is a classic "spacer" in prodrugs (e.g., linking a drug amine to a carrier).

-

Problem: If the linker hydrolyzes too fast in plasma, the drug is released prematurely (off-target toxicity).

-

Solution: Introducing an N-tert-butyl group (or backbone bulk) allows tuning of the half-life (

).[1]

Peptidomimetics

In peptide engineering, replacing an Asparagine residue with an N-tert-butyl succinamic acid mimic prevents deamidation.[1] Asparagine residues often degrade via a succinimide intermediate (spontaneous cyclization).[1] The bulky tert-butyl group on the nitrogen prevents the nitrogen from attacking the backbone carbonyl, effectively "curing" the instability of the peptide sequence.

References

-

Jung, M. E., & Piizzi, G. (2005).[2][3][4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[4] (Discusses Thorpe-Ingold acceleration).

-

Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[1][2][3][5] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578. (Foundational work on A-values and conformational locking).

-

Tretyakov, B. A., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (1939).[1] tert-Butylamine Synthesis and Properties. Org. Synth. Coll. Vol. 2, p. 19. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of pH-Responsive Copolymers of N-tert-Butyl-2-methylene-succinamic acid with Acrylamide

Abstract

This guide provides a comprehensive protocol for the synthesis and characterization of novel copolymers based on N-tert-Butyl-2-methylene-succinamic acid (NTBMSA) and acrylamide (AM). These copolymers are classified as "smart" or "intelligent" polymers due to their pH-responsive nature, which makes them highly valuable for advanced applications in targeted drug delivery and biomedical engineering.[1][2][3] The incorporation of the NTBMSA monomer, an itaconic acid derivative, introduces a carboxylic acid group whose ionization state is dependent on the ambient pH. This functional group imparts the ability for the copolymer to undergo conformational and solubility changes in response to specific pH triggers, a critical feature for designing controlled-release drug carriers.[1][4][5] This document details the free-radical solution polymerization methodology, purification techniques, and a full suite of characterization protocols, including spectroscopic and thermal analyses, to validate the synthesis and functional performance of the target copolymer.

Underlying Principles and Rationale

The copolymerization of NTBMSA with acrylamide via free-radical polymerization is a robust method for creating functional polymers.[6] This process involves three key stages: initiation, propagation, and termination.[7]

-

Initiation: A free-radical initiator, such as Azobisisobutyronitrile (AIBN), is thermally decomposed to generate primary radicals. These highly reactive species attack the vinyl double bond of a monomer molecule, initiating the polymer chain.

-

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step repeats thousands of times, rapidly increasing the molecular weight. The final copolymer composition is heavily influenced by the initial monomer feed ratio and the respective monomer reactivity ratios (r1 and r2).[8][9][10] For the related itaconic acid/acrylamide system, literature suggests that itaconic acid has a higher reactivity ratio (r > 1) than acrylamide (r < 1), indicating a tendency for itaconic acid to homopolymerize more readily than to copolymerize with acrylamide.[11] This must be considered when targeting a specific copolymer composition.

-

Termination: The growth of a polymer chain is halted when two growing radical chains combine or disproportionate.[7]

Causality of pH-Responsiveness: The NTBMSA monomer possesses a pendant carboxylic acid group (-COOH). At low pH (below its pKa), this group is protonated and largely non-ionized, allowing for stronger intramolecular hydrogen bonding. This can cause the polymer to adopt a more compact, collapsed conformation in aqueous solution. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups along the polymer backbone forces the chain to uncoil and adopt an extended, solvated conformation.[4] This transition from a collapsed to a swollen state is the basis for the polymer's application in pH-triggered drug release.[5]

Visualization of Reaction and Workflow

Copolymerization Reaction Scheme

The following diagram illustrates the free-radical copolymerization of N-tert-Butyl-2-methylene-succinamic acid (Monomer 1) and Acrylamide (Monomer 2).

Caption: Free-radical copolymerization of NTBMSA and Acrylamide.

Experimental Workflow Diagram

This diagram outlines the complete workflow from synthesis to final characterization.

Caption: Overall experimental workflow from synthesis to characterization.

Materials and Equipment

| Reagents | Equipment |

| N-tert-Butyl-2-methylene-succinamic acid (NTBMSA) | Three-neck round-bottom flask |

| Acrylamide (AM), >99% purity | Reflux condenser |

| Azobisisobutyronitrile (AIBN) | Magnetic stirrer with heating plate |

| N,N-Dimethylformamide (DMF), anhydrous | Nitrogen/Argon gas line with bubbler |

| 1,4-Dioxane, anhydrous | Schlenk line (optional) |

| Methanol (for precipitation) | Rotary evaporator |

| Diethyl ether (for washing) | Vacuum oven |

| Deuterated solvents (e.g., D₂O, DMSO-d₆) | FTIR Spectrometer, NMR Spectrometer |

| SEC/GPC system, TGA/DSC instrument | |

| pH meter, UV-Vis Spectrophotometer |

Experimental Protocols

Protocol 4.1: Reagent Preparation and Purification

Rationale: The removal of inhibitors (commonly found in vinyl monomers) and dissolved oxygen is critical for successful free-radical polymerization. Inhibitors terminate growing polymer chains prematurely, while oxygen acts as a radical scavenger, preventing initiation.

-

Acrylamide (AM): Recrystallize commercial-grade acrylamide from chloroform to remove any polymerization inhibitors. Dry the purified crystals under vacuum.

-

Initiator (AIBN): Recrystallize AIBN from methanol. Store the purified initiator at a low temperature (e.g., 4°C) in the dark.

-

Solvent: Use anhydrous grade solvents like DMF or 1,4-dioxane. If not anhydrous, distill over a suitable drying agent (e.g., CaH₂) before use.

Protocol 4.2: Free-Radical Solution Polymerization

Rationale: Solution polymerization is employed to control the reaction exotherm and maintain a manageable viscosity.[12] The reaction is performed under an inert atmosphere to prevent oxygen inhibition.

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum.

-

Reagent Charging: To the flask, add NTBMSA (e.g., 5.0 g), purified acrylamide (e.g., 5.0 g), and AIBN (e.g., 0.1 g, ~1 wt% of total monomer).

-

Dissolution: Add 100 mL of anhydrous DMF (or 1,4-dioxane) to the flask. Stir the mixture at room temperature until all solids are completely dissolved.

-

Inert Atmosphere: Purge the solution with dry nitrogen or argon gas for 30-45 minutes by bubbling the gas through the solution via a long needle. This step is crucial to remove dissolved oxygen.

-

Reaction: Immerse the flask in a preheated oil bath at 70°C.[9][13] Maintain constant stirring under a positive pressure of nitrogen.

-

Polymerization Time: Allow the reaction to proceed for 6-12 hours. The solution will become noticeably more viscous as the polymer forms.

-

Termination: After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

Protocol 4.3: Copolymer Purification and Isolation

Rationale: The copolymer must be isolated from unreacted monomers, initiator fragments, and the reaction solvent. This is achieved by precipitation in a non-solvent.

-

Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., 1 L of methanol or diethyl ether) while stirring vigorously. The copolymer will precipitate as a white solid.

-

Washing: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of DMF and re-precipitate it. Repeat this dissolution-precipitation cycle two more times to ensure high purity.

-

Final Wash: Wash the final precipitate with diethyl ether to help remove residual solvent.

-

Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the P(NTBMSA-co-AM) Copolymer

Protocol 5.1: Structural Confirmation (FTIR & ¹H NMR)

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Prep: Prepare a KBr pellet containing a small amount of the dried copolymer.

-

Analysis: Acquire the spectrum.

-

Interpretation: Confirm the presence of characteristic peaks for both monomers.[14]

-

Acrylamide units: Broad N-H stretch (~3200-3400 cm⁻¹), C=O stretch (amide I) at ~1670 cm⁻¹.

-

NTBMSA units: C=O stretch (carboxylic acid) at ~1710 cm⁻¹, C=O stretch (amide) at ~1650 cm⁻¹, and a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

-

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Sample Prep: Dissolve ~10-15 mg of the copolymer in a suitable deuterated solvent (e.g., D₂O with NaOH to ensure solubility, or DMSO-d₆).

-

Analysis: Acquire the ¹H NMR spectrum.

-

Interpretation: Confirm the disappearance of vinyl protons (~5.5-6.5 ppm) from the monomers. Identify the characteristic polymer backbone protons (~1.5-2.5 ppm) and specific signals from the monomer side chains. The ratio of integrated peak areas from the tert-butyl group of NTBMSA (~1.4 ppm) and the backbone protons can be used to determine the copolymer composition.[13][15][16]

-

Protocol 5.2: Molecular Weight Determination (SEC/GPC)

-

Rationale: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) separates polymer chains based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11]

-

Sample Prep: Prepare a dilute solution of the copolymer (~1-2 mg/mL) in the GPC mobile phase (e.g., DMF with 0.01 M LiBr).

-

Analysis: Inject the solution into the SEC/GPC system.

-

Interpretation: A PDI value close to 2 is typical for standard free-radical polymerization.

-

Protocol 5.3: pH-Responsiveness Study

-

Rationale: The pH-dependent solubility transition can be observed by monitoring the transmittance of light through a polymer solution as the pH is varied.

-

Sample Prep: Prepare a dilute aqueous solution of the copolymer (e.g., 0.5 wt%).

-

Analysis: Place the solution in a cuvette in a UV-Vis spectrophotometer. Measure the % transmittance at a fixed wavelength (e.g., 500 nm).

-

Titration: Start at a low pH (e.g., pH 2, using 0.1 M HCl). Titrate the solution by adding small aliquots of 0.1 M NaOH, measuring the pH and % transmittance after each addition.

-

Interpretation: Plot % Transmittance vs. pH. A sharp increase in transmittance will indicate the pH at which the polymer transitions from a collapsed, less soluble state to an extended, soluble state.

-

Expected Results and Data Summary

The following table summarizes the expected outcomes from the characterization experiments.

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Copolymer Composition | Presence of peaks corresponding to both NTBMSA (e.g., tert-butyl protons at ~1.4 ppm) and AM units. The composition can be calculated from the integration ratio of these distinct peaks.[13] |

| FTIR | Functional Groups | Broad N-H stretch (~3350 cm⁻¹), C=O stretches for amide and carboxylic acid (~1710 cm⁻¹ and ~1660 cm⁻¹), and polymer backbone C-H stretches.[6][14] |

| SEC/GPC | Molecular Weight (Mw) & Polydispersity (PDI) | Mw typically in the range of 10,000 - 100,000 g/mol , depending on reaction conditions. PDI is expected to be in the range of 1.8 - 3.0 for conventional free-radical polymerization.[11] |

| pH-Responsiveness | Critical pH (Transition pH) | A sharp increase in optical transmittance over a narrow pH range (e.g., pH 4.5 - 6.5), indicating the deprotonation of carboxylic acid groups and subsequent polymer chain expansion/dissolution. |

| Thermal Analysis (TGA) | Thermal Stability | Onset of degradation typically above 200°C. Useful for determining the thermal limits for processing and application. |

Troubleshooting

| Problem | Potential Cause | Solution |

| Low or No Polymer Yield | Presence of inhibitor or oxygen in the system. | Ensure all reagents (monomers, initiator, solvent) are properly purified and degassed. Maintain a positive inert gas pressure. |

| Very Low Molecular Weight | High initiator concentration; chain transfer. | Reduce initiator concentration. Choose a solvent with a low chain transfer constant; avoid chlorinated solvents.[12] |

| Broad or Bimodal PDI in GPC | Chain transfer reactions; inconsistent temperature. | Use a solvent with low chain transfer activity. Ensure stable and uniform heating of the reaction vessel. |

| Insoluble Polymer Formed (Gelation) | Trace impurities acting as cross-linkers. | Ensure high purity of monomers. |

| Poor pH-Responsive Behavior | Low incorporation of NTBMSA monomer. | Adjust the monomer feed ratio to favor NTBMSA incorporation. Confirm copolymer composition using ¹H NMR. |

References

-

Research Journal of Pharmacy and Technology. (n.d.). pH Responsive Polymers in Drug Delivery. Retrieved from [Link]

-

Gomte, S. S., Agnihotri, T. G., Khopade, S., & Jain, A. (2023). Exploring the Potential of pH-Sensitive Polymers in Targeted Drug Delivery. Pharmaceutical Development and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). pH-responsive Polymers for Drug Delivery: Trends and Opportunities. Retrieved from [Link]

-

Wang, J., et al. (n.d.). pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms. PMC. Retrieved from [Link]

-

MDPI. (2022). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Retrieved from [Link]

-

Gao, Y., et al. (2023). Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. PMC. Retrieved from [Link]

-

Journal of Macromolecular Science, Part A. (2006). Reactivity and Characterization of the Radical Copolymerization of Itaconic Acid with Some Conventional Monomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Acrylamide-Based Anionic Copolymer and Investigation of Solution Properties. Retrieved from [Link]

-

KTH Royal Institute of Technology. (n.d.). Effect of the Charge Interactions on the Composition Behavior of Acrylamide/Acrylic Acid Copolymerization in Aqueous Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). Clarification of the Reactivity Ratios for Acrylamide/Acrylic Acid Copolymerization. Retrieved from [Link]

-

Baghdad Science Journal. (2011). Copolymerization of Acrylamide with Acrylic acid. Retrieved from [Link]

-

ResearchGate. (2016). Determination of Reactivity Ratios of Copolymerization of Acrylamide (Am) and Methacryloxyethyltrimethyl Ammonium Chloride (Dmc) with Ultraviolet Initiation, and Their Sequence Length Distribution. Retrieved from [Link]

-

Dalhousie University. (2023). Copolymerization Kinetics of Itaconic Acid and Acrylamide for the Application of Flocculants in Wastewater Treatment. Retrieved from [Link]

-

PMC. (n.d.). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of free-radical copolymerization of itaconic acid/2-acrylamido-2-methyl-1-propanesulfonic acid and their metal chelates. Retrieved from [Link]

-

CORE. (2014). Research Article Synthesis and Characterization of Acrylamide-Based Anionic Copolymer and Investigation of Solution Properties. Retrieved from [Link]

-

Spectroscopy Online. (2020). GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries. Retrieved from [Link]

-

ChemInform. (2024). A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride. Retrieved from [Link]

-

MDPI. (2023). Copolymerization Behavior of Acrylamide-Based Polymers in Ionic Liquid Media. Retrieved from [Link]

-

ResearchGate. (2018). Radical polymerization of vinyl acetate in individual and mixed solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]

-

University of Birmingham. (n.d.). Vinyl Polymer Synthesis. Retrieved from [Link]

-

IslandScholar. (n.d.). Synthesis of Diacetone Acrylamide and 2- Aminoethylmethacrylamide Hydrochloride Copolymers using Thermal Initiated RAFT Polymerization. Retrieved from [Link]

-

ACS Publications. (2018). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Retrieved from [Link]

-

ACS Publications. (2007). Radical Polymerization of Vinyl Monomers in Porous Coordination Polymers: Nanochannel Size Effects on Reactivity, Molecular Weight, and Stereostructure. Retrieved from [Link]

-

PMC. (n.d.). N-tert-Butyl-2-methylpropanamide. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2012). SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR). Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel halogen, methyl, and phenoxy ring-disubstituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]

-

ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

-

University of Bayreuth. (n.d.). New polymeric architectures with (meth)acrylic acid segments. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butanesulfinamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

ResearchGate. (2012). N-tert-butylacrylamide based Copolymers -I: Synthesis and Characterization of Poly(Ntert-butylacrylamide -co -7-acryloyloxy-4-methyl coumarin). Retrieved from [Link]

-

VNUHCM Journal of Science and Technology Development. (2019). Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. researchgate.net [researchgate.net]

- 4. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polybiomaterials.com [polybiomaterials.com]

- 8. tandfonline.com [tandfonline.com]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 12. Solution polymerization - Wikipedia [en.wikipedia.org]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

Application Note: Preparation of pH-Sensitive Hydrogels using N-tert-Butyl-2-methylene-succinamic Acid (NTBIA)

Executive Summary & Chemical Basis

This application note details the synthesis and characterization of pH-responsive hydrogels utilizing N-tert-Butyl-2-methylene-succinamic acid (also referred to in literature as N-tert-butylitaconamic acid or NTBIA ).

Unlike standard acrylic acid hydrogels, NTBIA incorporates a bulky hydrophobic tert-butyl group alongside the pH-sensitive carboxylic acid. This unique amphiphilic structure allows for precise tuning of mechanical strength and swelling kinetics through hydrophobic associations, making these hydrogels ideal candidates for oral drug delivery systems (protecting payload in gastric acid; releasing in the intestine).[1]

Chemical Structure & Logic

The monomer is a derivative of itaconic acid.[1]

-

Functional Group A (Carboxylic Acid): Provides pH sensitivity (pKa

4.5–5.0).[1] Protonated/collapsed at low pH; Ionized/swollen at neutral pH.[1] -

Functional Group B (tert-Butyl Amide): Provides steric hindrance and hydrophobicity, preventing rapid dissolution and enhancing mechanical integrity via physical crosslinking nodes.[1]

Monomer Synthesis: N-tert-Butyl-2-methylene-succinamic Acid

Note: This monomer is rarely available off-the-shelf and must be synthesized from itaconic anhydride.

Reaction Pathway

The synthesis involves the ring-opening amidation of itaconic anhydride with tert-butylamine.

Figure 1: Synthesis pathway for the NTBIA monomer via ring-opening amidation.

Protocol

Reagents:

-

Itaconic Anhydride (purity >95%)[1]

-

tert-Butylamine (anhydrous)

-

Dichloromethane (DCM) or Acetone (anhydrous)[1]

-

Diethyl ether (for washing)

Step-by-Step Procedure:

-

Preparation: Dissolve 0.1 mol of Itaconic Anhydride in 100 mL of anhydrous DCM in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to maintain temperature between 0–4°C. Critical: The reaction is exothermic; uncontrolled heat can lead to isomerization or side products.[1]

-

Addition: Dropwise add 0.1 mol of tert-Butylamine dissolved in 20 mL DCM over 30 minutes under constant stirring.

-

Reaction: Allow the mixture to stir for 2 hours at 0°C, then 4 hours at room temperature. The product usually precipitates as a white solid.[1]

-

Purification: Filter the precipitate. Wash three times with cold diethyl ether to remove unreacted amine.[1]

-

Drying: Vacuum dry at 40°C for 24 hours.

-

Validation: Confirm structure via FTIR (Amide I peak ~1650 cm⁻¹, COOH peak ~1700 cm⁻¹) and Melting Point (~138–140°C).

Hydrogel Fabrication Protocol

This protocol describes the preparation of a copolymer hydrogel: Poly(NTBIA-co-Acrylamide) . Pure NTBIA gels can be brittle; copolymerization with Acrylamide (AAm) or HEMA is recommended for optimal elasticity.[1]

Materials

-

Monomer 1: NTBIA (Synthesized above)[1]

-

Accelerator: N,N,N',N'-Tetramethylethylenediamine (TEMED)[2][3][4]

-

Solvent: 50:50 Ethanol/Water mixture (NTBIA has limited solubility in pure water).[1]

Experimental Workflow

-

Stock Solution Preparation:

-

Crosslinker Addition:

-

Degassing (Critical Step):

-

Initiation:

-

Polymerization:

-

Incubate at 60°C for 24 hours. (If using Redox initiation only, room temperature is possible, but thermal initiation ensures higher conversion for bulky monomers).[1]

-

-

Washing:

-

Remove gel from mold.[1] Cut into discs.

-

Immerse in distilled water for 3 days, changing water every 6 hours to remove unreacted monomers and solvent.

-

Mechanism of Action & Characterization

pH-Responsive Swelling Mechanism

The hydrogel acts as a chemical switch.[1]

Figure 2: Mechanistic switching of NTBIA hydrogels based on environmental pH.

Validation Protocols

A. Swelling Ratio (

) Measurement[1][2]

-

Dry the hydrogel samples to constant weight (

).[1] -

Immerse samples in buffer solutions of varying pH (1.2, 5.0, 7.4) at 37°C.[1]

-

At set time intervals, remove gel, blot excess surface water, and weigh (

).[1] -

Calculate:

[1]

B. FTIR Spectroscopy[1][5]

-

Goal: Confirm copolymerization.

-

Key Peaks:

Data Analysis & Troubleshooting

Expected Swelling Behaviors

The following table summarizes typical performance metrics for a Poly(NTBIA-co-AAm) hydrogel.

| Parameter | Acidic Medium (pH 1.[1]2) | Neutral Medium (pH 7.[1]4) | Causality |

| Swelling Ratio | Low (< 200%) | High (> 800%) | Ionization of -COOH groups causes chain repulsion. |

| Pore Size (SEM) | Dense, closed pores | Large, open network | Electrostatic repulsion expands the mesh size.[1] |

| Drug Release | < 10% (over 2 hrs) | > 80% (over 6 hrs) | Gel collapse prevents diffusion; Swelling enables it.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Opaque/White Gel | Phase separation during synthesis. | Increase Ethanol ratio in solvent; NTBIA is hydrophobic.[1] |

| Gel too brittle | Crosslinker density too high.[1] | Reduce MBA concentration to 0.5 mol%. |

| Low pH sensitivity | Insufficient NTBIA content.[1] | Increase NTBIA:AAm molar ratio (e.g., to 40:60).[1] |

| Incomplete Polymerization | Oxygen inhibition.[1] | Degas with |

References

-

Synthesis and Characterization of pH and Thermo Dual-Responsive Hydrogels with a Semi-IPN Structure Based on N-Isopropylacrylamide and Itaconamic Acid. MDPI Polymers. Available at: [Link][1][3][6]

-

Synthesis and Properties of pH-Thermo Dual Responsive Semi-IPN Hydrogels Based on N,N'-Diethylacrylamide and Itaconamic Acid. MDPI Polymers. Available at: [Link][1][6]

-

pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism. PubMed Central.[1] Available at: [Link][1]

-

Structurally stable N-t-butylacrylamide hydrogel particles for the capture of peptides. PubMed.[1] Available at: [Link][1]

Sources

Optimizing reaction conditions for tert-butyl amidation of itaconic acid

Topic: Optimizing Reaction Conditions for the Selective tert-Butyl Amidation of Itaconic Acid

Introduction: The Challenge and Opportunity of Itaconic Acid Amidation

Itaconic acid, a bio-based dicarboxylic acid produced from the fermentation of sugars, is a versatile platform chemical with significant potential in polymer and medicinal chemistry.[1][2] Its structure, featuring two carboxylic acid groups and a reactive α,β-unsaturated double bond, allows for a variety of chemical transformations.[3][4] The synthesis of amide derivatives of itaconic acid is of particular interest for creating novel polymers, such as poly(ester amide)s, and for developing new therapeutic agents.[1][5]

However, the direct amidation of itaconic acid with primary amines like tert-butylamine presents a significant synthetic challenge. The nucleophilic amine can react not only with the carboxylic acid groups to form the desired amide bonds but can also undergo an aza-Michael addition to the activated double bond.[4][5][6] This side reaction leads to the formation of N-substituted pyrrolidone derivatives, consuming the starting materials and reducing the yield of the target amide.[3][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the selective tert-butyl amidation of itaconic acid. We will explore strategies to mitigate the undesired aza-Michael addition and present a detailed protocol for the synthesis of N,N'-di-tert-butylitaconamide.

Understanding the Competing Reaction Pathways

The key to optimizing the tert-butyl amidation of itaconic acid lies in understanding the kinetics and thermodynamics of the two competing reactions: amidation and aza-Michael addition.

-

Amidation: This is the desired reaction, where the amine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an amide bond and a molecule of water. This reaction is typically reversible and often requires activation of the carboxylic acid or harsh reaction conditions (high temperature and pressure) to drive it to completion.

-

Aza-Michael Addition: This is the primary side reaction, where the amine acts as a nucleophile and adds across the carbon-carbon double bond of the α,β-unsaturated system of itaconic acid.[4][5][6] This reaction is often kinetically favored, especially with primary amines, and can be irreversible.[3]

The propensity for aza-Michael addition is a well-documented challenge in the synthesis of itaconic acid-based polymers.[4][5] Strategies to circumvent this include pre-forming stable amide building blocks before introducing the itaconic acid moiety.[4][6]

Strategic Approach to Selective Amidation

To favor the formation of the desired di-amide product over the aza-Michael adduct, our strategy will focus on two key principles:

-

Carboxylic Acid Activation: By converting the carboxylic acid groups into more reactive species, we can accelerate the rate of amidation, making it more competitive with the aza-Michael addition. Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium reagents (e.g., PyBOP), and uronium/aminium reagents (e.g., HBTU, HATU).[7]

-

Steric Hindrance: The bulky tert-butyl group of the amine provides significant steric hindrance. This can disfavor the aza-Michael addition to the sterically encumbered double bond, providing a degree of inherent selectivity.

Experimental Protocols

Protocol 1: Direct Thermal Amidation (Control Experiment)

This protocol serves as a baseline to demonstrate the challenges of direct amidation without coupling agents.

Materials:

-

Itaconic acid (99%)

-

tert-Butylamine (99%)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, add itaconic acid (13.01 g, 0.1 mol) and toluene (100 mL).

-

Slowly add tert-butylamine (21.94 g, 0.3 mol, 3 equivalents) to the suspension with stirring.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or LC-MS.

-

After 24 hours, or upon completion, cool the reaction mixture to room temperature.

-

Analyze the product mixture to determine the ratio of the desired diamide to the aza-Michael addition byproduct.

Expected Outcome: This reaction is expected to yield a mixture of products, including the mono- and di-amide, as well as significant amounts of the aza-Michael adduct, highlighting the need for a more controlled approach.

Protocol 2: Optimized Amidation using a Carbodiimide Coupling Agent

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent to promote selective amidation.

Materials:

-

Itaconic acid (99%)

-

tert-Butylamine (99%)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve itaconic acid (6.51 g, 0.05 mol) in anhydrous acetonitrile (100 mL).

-

Add DMAP (0.61 g, 0.005 mol, 0.1 eq) and DIPEA (21.7 mL, 0.125 mol, 2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve EDC (21.1 g, 0.11 mol, 2.2 eq) in anhydrous acetonitrile (50 mL).

-

Slowly add the EDC solution to the itaconic acid mixture at 0 °C.

-

Stir the reaction at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Slowly add tert-butylamine (11.0 g, 0.15 mol, 3.0 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water (50 mL) and extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions

To achieve the highest yield and selectivity for the di-tert-butyl amide of itaconic acid, a systematic optimization of the reaction parameters is crucial. The following table outlines key parameters and suggested variations for optimization studies.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |

| Coupling Agent | EDC/DMAP | DCC/HOBt | HATU/DIPEA | Different coupling agents have varying efficiencies and can influence the rate of amidation versus side reactions.[8] |

| Solvent | Acetonitrile | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Solvent polarity can affect the solubility of reagents and the stability of reaction intermediates. |

| Base | DIPEA | Triethylamine (TEA) | N-Methylmorpholine (NMM) | The choice of base is critical for activating the carboxylic acid and neutralizing byproducts without promoting side reactions. |

| Temperature | 0 °C to RT | Room Temperature | 40 °C | Lower temperatures may favor the desired amidation by slowing down the competing aza-Michael addition. |

| Stoichiometry | 2.2 eq Amine | 3.0 eq Amine | 4.0 eq Amine | An excess of the amine can help drive the reaction to completion but may also increase the likelihood of side reactions. |

Visualizing the Workflow and Logic

The following diagrams illustrate the reaction pathways and the logical flow of the optimization process.

Caption: Competing reaction pathways in the amidation of itaconic acid.

Caption: Logical workflow for optimizing reaction conditions.

Conclusion and Future Outlook

The selective tert-butyl amidation of itaconic acid is an achievable yet challenging synthetic transformation. By employing suitable carboxylic acid activating agents and carefully optimizing reaction parameters such as the coupling agent, solvent, base, and temperature, the formation of the desired N,N'-di-tert-butylitaconamide can be significantly favored over the competing aza-Michael addition. The protocols and optimization strategies outlined in this application note provide a robust starting point for researchers to develop efficient and scalable methods for the synthesis of itaconic acid amides. Further investigations could explore the use of enzymatic catalysis or flow chemistry to enhance selectivity and sustainability.

References

-

Papadopoulos, L., et al. (2020). Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. Polymers, 12(4), 980. [Link]

-

Farmer, T. J., et al. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 17(12), 3208-3214. [Link]

-

Payne, G. B. (1959). The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society, 81(18), 4901-4903. [Link]

-

Papadopoulos, L., et al. (2020). First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. Polymers, 12(3), 720. [Link]

-

Sang, L., et al. (2022). Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography. ACS Sustainable Chemistry & Engineering, 10(16), 5267-5276. [Link]

-

Organic Syntheses. Itaconic Anhydride. Organic Syntheses, Coll. Vol. 2, p.368 (1943); Vol. 19, p.55 (1939). [Link]

-

ResearchGate. (2020). First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. [Link]

-

Ruijter, E., et al. (2021). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. Metabolites, 11(3), 173. [Link]

-

MATEС Web of Conferences. (2024). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. MATEC Web of Conferences, 406, 03013. [Link]

-

Li, Y., et al. (2023). Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism. International Journal of Molecular Sciences, 24(14), 11462. [Link]

-

Robert, T., & Friebel, S. (2016). Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality. Green Chemistry, 18(10), 2923-2933. [Link]

-

Aapptec. Coupling Reagents. [Link]

-

Al-Amiery, A. A., et al. (2023). New n-substituted itaconimide polymers: synthesis, characterization and biological activity. Journal of the Indian Chemical Society, 100(9), 101119. [Link]

-

Wikipedia. Itaconic acid. [Link]

-

ResearchGate. (2021). Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. [Link]

-

Sang, L., et al. (2022). Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography. Macromolecules, 55(10), 4065-4075. [Link]

-

ResearchGate. (2023). Synthesis of bio-based amide using itaconic acid, diacid, and diamine. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

RSC Publishing. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. [Link]

-

Aso, Y., & Sudo, A. (2020). Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Applied Microbiology and Biotechnology, 104(22), 9437-9447. [Link]

-

Waters Corporation. (2019). Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. [Link]

-

Wang, Y., et al. (2014). Itaconic Acid Based Surfactants: I. Synthesis and Characterization of Sodium n-Octyl Sulfoitaconate Diester Anionic Surfactant. Journal of Surfactants and Detergents, 17(5), 967-973. [Link]

-

Waters Corporation. Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. [Link]

-

ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

ResearchGate. (2021). Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites. [Link]

-

PSE Community.org. (2024). Studies on Reactive Extraction of Itaconic Acid from Fermentation Broths. [Link]

-

Theato, P., & Zentel, R. (2020). Progress in the Free and Controlled Radical Homo‐ and Co‐Polymerization of Itaconic Acid Derivatives. Macromolecular Rapid Communications, 41(23), 2000490. [Link]

-

Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 152988. [Link]

Sources

- 1. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Itaconic acid - Wikipedia [en.wikipedia.org]

- 3. Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Synthesis Applications of N-tert-Butyl-2-methylene-succinamic Acid

Executive Summary

This guide details the solid-phase synthesis (SPS) applications of N-tert-Butyl-2-methylene-succinamic acid (also referred to as N-tert-butyl itaconamic acid). Derived from the ring-opening of itaconic anhydride with tert-butylamine, this building block is uniquely valuable in drug discovery for two primary reasons:

-

Covalent Warhead Installation: It introduces an exocyclic vinylidene group (

) capable of acting as a Michael acceptor for targeting cysteine residues in covalent inhibitors. -

Heterocycle Library Generation: It serves as a precursor for the on-resin synthesis of polysubstituted succinimides and pyrrolidones via cyclization-addition cascades.

This document provides validated protocols for coupling, on-resin cyclization, and quality control, addressing specific challenges such as isomerization control and nucleophilic scavenging.

Molecule Profile & Mechanistic Insight

Chemical Structure & Reactivity

The molecule consists of a succinamic acid core with a bulky tert-butyl amide and an exocyclic double bond.

-

Formula:

-

Key Moiety: 2-methylene group (Itaconate moiety).[1]

-

Reactivity Profile:

- -Unsaturated System: The double bond is electron-deficient, making it highly reactive toward thiols (reversible or irreversible Michael addition) and amines (aza-Michael).

-

Steric Bulk: The tert-butyl group prevents unwanted aggregation on-resin and directs regioselectivity during cyclization.

Strategic Value in SPS

Unlike simple acrylamides, the itaconate scaffold provides an additional carboxylate/amide handle. This allows the "warhead" to be embedded within a peptidomimetic backbone rather than just at the terminus, enabling the design of Aspartyl-protease inhibitors and Targeted Covalent Inhibitors (TCIs) .

Protocol A: Covalent Warhead Installation (N-Capping)

Objective: To attach N-tert-Butyl-2-methylene-succinamic acid to the N-terminus of a resin-bound peptide, creating a potential covalent inhibitor.

Materials

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

-

Building Block: N-tert-Butyl-2-methylene-succinamic acid (3 equiv).

-

Coupling Agents: DIC (3 equiv) / Oxyma Pure (3 equiv).

-

Solvent: DMF (Anhydrous).

-

QC Reagent: Ellman’s Reagent (for thiol assay validation).

Step-by-Step Procedure

-

Peptide Assembly: Synthesize the target peptide sequence using standard Fmoc/tBu SPPS cycles.

-

Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF (

min). Wash with DMF ( -

Activation (Pre-activation is critical):

-

Dissolve N-tert-Butyl-2-methylene-succinamic acid (3 equiv) and Oxyma Pure (3 equiv) in minimal DMF.

-

Add DIC (3 equiv) and stir for 2 minutes. Note: Do not use HATU/DIEA, as strong bases can trigger premature Michael addition or isomerization to the citraconic derivative.

-

-

Coupling:

-

Add the activated solution to the resin.

-

Shake at room temperature for 2 hours .

-

Validation: Perform a Kaiser Test. If blue (incomplete), recouple using HOAt/DIC.

-

-

Washing: Wash resin with DMF (

) and DCM ( -

Cleavage: Treat resin with TFA/TIS/

(95:2.5:2.[2]5) for 2 hours.-

Critical:Do not use EDT (Ethanedithiol) in the scavenger cocktail. EDT will permanently add to the methylene double bond via Michael addition. Use TIS or Triethylsilane only.

-

Data Visualization: Warhead Mechanism

The following diagram illustrates the installation and subsequent covalent capture mechanism.

Caption: Workflow for installing the itaconate warhead and its mechanism of action against cysteine-rich targets.

Protocol B: On-Resin Cyclization to Polysubstituted Succinimides

Objective: To utilize the building block to generate a library of N-substituted succinimides via base-promoted cyclization.

Mechanism

The amide nitrogen of the resin-bound peptide attacks the activated carboxyl group (or mixed anhydride) of the itaconamic acid, followed by dehydration. This forms an itaconimide (succinimide with an exocyclic double bond), which can then undergo Aza-Michael addition to diversify the library.

Step-by-Step Procedure

-

Coupling: Couple N-tert-Butyl-2-methylene-succinamic acid to the resin-bound amine as described in Protocol A.

-

Cyclization (Dehydration):

-

Wash the resin with anhydrous DMF.

-

Treat the resin with HMDS (Hexamethyldisilazane) / ZnCl2 or Acetic Anhydride / NaOAc at 60°C for 4 hours.

-

Note: Thermal dehydration is preferred over strong base to avoid isomerization to the thermodynamically stable citraconimide (methyl-maleimide isomer).

-

-

Diversification (Optional Aza-Michael):

-

To introduce diversity at the methylene position, treat the resin with a secondary amine (

, 5 equiv) in DMF for 12 hours at RT. -

This converts the exocyclic double bond into a tertiary amine side chain.

-

-

Cleavage: Standard TFA cleavage (95%).

Analytical Validation & Troubleshooting

Quality Control Data

The following table summarizes expected analytical outcomes and common shifts.

| Parameter | Warhead Protocol (Linear) | Cyclization Protocol (Succinimide) |

| Mass Spec ( | +183.2 Da (vs. free amine) | +165.2 Da (Loss of |

| HPLC Retention | Shift to higher hydrophobicity (t-butyl effect) | Significant shift (loss of polar amide H-bonds) |

| 1H NMR Diagnostic | Vinyl protons: | Vinyl protons: |

| Common Impurity | Citraconyl isomer (methyl-maleic) | Hydrolyzed ring product |

Troubleshooting Guide

-

Issue: Isomerization to Citraconate.

- 2.0 ppm) and a vinyl quartet instead of two vinyl singlets.

-

Cause: Exposure to base (Piperidine/DIEA) for extended periods or high heat.

-

Solution: Use neutral coupling conditions (DIC/Oxyma). Avoid piperidine treatments after installing the itaconamic acid.

-

Issue: Low Coupling Efficiency.

-

Cause: Steric hindrance from the tert-butyl group.

-

Solution: Double couple (2 x 2h) or increase temperature to 40°C (do not exceed 50°C).

-

Workflow Visualization

The following diagram details the decision tree for selecting the correct pathway based on the desired final compound.

Caption: Decision tree for Linear Capping vs. Heterocycle Cyclization pathways.

References

-

Design of Itaconic Acid Derivatives

-

Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone.[6]

- Source: Polymer Chemistry (RSC), 2024.

-

-

Symmetrical Anhydrides in SPPS (Mechanistic Grounding)

- Peptide Synthesis with Symmetrical Anhydrides on a Solid Support.

- Source: Thieme Connect / Houben-Weyl.

-

Itaconimide Synthesis & Reactivity

- New N-substituted itaconimide polymers: synthesis, characteriz

- Source: Eurasian Chemical Communic

-

General Fmoc SPPS Protocols (Base Resistance)

- Greening Fmoc/tBu Solid-Phase Peptide Synthesis.

- Source: Digital CSIC, 2020.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ejbiotechnology.info [ejbiotechnology.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Itaconic anhydride - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Grafting N-tert-Butyl-2-methylene-succinamic Acid (TBSA) onto Polysaccharide Backbones

Executive Summary & Scope

This Application Note details the protocol for synthesizing and grafting ** N-tert-Butyl-2-methylene-succinamic acid (TBSA)** onto polysaccharide backbones (specifically Chitosan and Starch).

TBSA is a functional monomer derived from itaconic acid. It possesses a unique amphiphilic structure:

-